molecular formula C14H17NO4 B13702623 Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate

Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate

Cat. No.: B13702623
M. Wt: 263.29 g/mol
InChI Key: DNRVAOAWAINPLU-UHFFFAOYSA-N
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Description

Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with dimethyl acetylenedicarboxylate in the presence of a catalyst . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted azepines, depending on the reagents and conditions used .

Scientific Research Applications

Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of dimethyl and dicarboxylate groups enhances its solubility and potential for derivatization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

dimethyl 2,3,4,5-tetrahydro-1-benzazepine-1,7-dicarboxylate

InChI

InChI=1S/C14H17NO4/c1-18-13(16)11-6-7-12-10(9-11)5-3-4-8-15(12)14(17)19-2/h6-7,9H,3-5,8H2,1-2H3

InChI Key

DNRVAOAWAINPLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(CCCC2)C(=O)OC

Origin of Product

United States

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